molecular formula C7H4F2I2O B14042004 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14042004
M. Wt: 395.91 g/mol
InChI Key: JIIJPSWEOZARER-UHFFFAOYSA-N
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Description

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by two iodine atoms at the 1- and 3-positions, a fluorine atom at the 5-position, and a fluoromethoxy group (-OCH₂F) at the 2-position.

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

5-fluoro-2-(fluoromethoxy)-1,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2

InChI Key

JIIJPSWEOZARER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OCF)I)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-diiodo-5-fluoro-2-(fluoromethoxy)benzene typically involves:

  • Selective iodination of a fluorinated benzene precursor.
  • Introduction of the fluoromethoxy substituent via nucleophilic substitution or O-alkylation.
  • Control of regioselectivity to ensure substitution at the 1,3- and 2-positions respectively.

Preparation Methods

Starting Material Selection

The synthesis often begins with a suitably substituted fluorobenzene derivative, such as 3-fluoro-2-hydroxybenzene or 3-fluoro-2-methoxybenzene, which allows for further functionalization.

Iodination

  • Reagents: Molecular iodine (I2) or iodinating agents like N-iodosuccinimide (NIS).
  • Conditions: Electrophilic aromatic substitution under acidic or Lewis acid catalysis to selectively introduce iodine atoms at the 1 and 3 positions adjacent to the fluorine substituent.
  • Notes: The directing effects of fluorine and methoxy groups facilitate regioselective iodination.

Introduction of the Fluoromethoxy Group (-OCH2F)

Two main approaches are used:

Direct Fluoromethylation of Phenol
  • Starting from: 2-hydroxy-1,3-diiodo-5-fluorobenzene.
  • Reagents: Fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl bromide.
  • Conditions: Base-mediated nucleophilic substitution where the phenolic oxygen attacks the fluoromethyl electrophile, forming the fluoromethoxy substituent.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature: Mild heating (e.g., 50–80 °C) to promote substitution.
Fluorination of Methoxymethyl Derivative
  • Starting from: 2-methoxymethyl-1,3-diiodo-5-fluorobenzene.
  • Reagents: Selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
  • Conditions: Conversion of the methoxymethyl group (-OCH3) to fluoromethoxy (-OCH2F) by replacing a hydrogen with fluorine.
  • Notes: Requires careful control to avoid over-fluorination or side reactions.

Purification and Characterization

  • Purification: Column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures).
  • Characterization: NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination to confirm structure and purity.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Iodination I2 or NIS, acidic catalyst, room temp to reflux 60–85 Regioselective 1,3-diiodination
Phenol fluoromethylation Fluoromethyl bromide/tosylate, base, DMF, 50–80 °C 50–75 Nucleophilic substitution on phenol O
Methoxymethyl fluorination DAST or Deoxo-Fluor, low temp, inert atmosphere 40–65 Selective fluorination of methyl group
Purification Silica gel chromatography To isolate pure product

Research Discoveries and Literature Insights

  • Aromatic fluoromethoxy groups are challenging to install due to the reactivity of fluoromethylating agents and the sensitivity of iodine substituents to harsh conditions.
  • Recent advances highlight the use of mild fluoromethylation reagents that minimize deiodination or side reactions.
  • Electrophilic iodination of fluorinated aromatics is facilitated by the activating effect of fluorine and methoxy substituents, enabling regioselective diiodination.
  • The use of protecting groups or stepwise functional group introduction is often necessary to achieve the desired substitution pattern without scrambling.

Chemical Reactions Analysis

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparison of Key Structural Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene I (1,3), F (5), -OCH₂F (2) C₇H₃F₂I₂O ~354.9 (estimated) High halogen density; potential radiopharmaceutical intermediate
1,3-Difluoro-5-iodo-2-methoxybenzene F (1,3), I (5), -OCH₃ (2) C₇H₅F₂IO 270.02 Lower molecular weight; used in custom synthesis
1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene F (1,3), -OCF₂H (2), NO₂ (5) C₇H₃F₄NO₃ 249.10 Nitro group enhances reactivity for further functionalization
1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene Cl (1,3), F (5), -OCH₂F (2) C₇H₃Cl₂F₂O 235.00 Lower molecular weight; Cl substituents alter electronic properties

Key Observations :

  • Fluoromethoxy vs. Methoxy : The fluoromethoxy group (-OCH₂F) in the target compound may confer greater metabolic stability than -OCH₃ due to reduced susceptibility to enzymatic cleavage .

Biological Activity

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is characterized by multiple halogen substitutions on a benzene ring. The presence of iodine and fluorine atoms significantly influences its reactivity and biological properties. The molecular formula is C7H3F3I2OC_7H_3F_3I_2O, indicating a complex structure that may exhibit unique interactions with biological targets.

PropertyValue
Molecular Weight327.9 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
Log P (Octanol-Water Partition Coefficient)Not available

Antitumor Activity

Research has indicated that halogenated benzene derivatives can exhibit significant antitumor activity. For instance, compounds similar to 1,3-diiodo-5-fluoro-2-(fluoromethoxy)benzene have shown promising results in inhibiting the proliferation of cancer cell lines. A study on related compounds demonstrated that modifications in the halogen substitution pattern could enhance cytotoxic effects against various cancer cell lines, including those derived from leukemia and solid tumors .

The biological activity of 1,3-diiodo-5-fluoro-2-(fluoromethoxy)benzene may be attributed to its ability to interfere with nucleic acid synthesis or function. Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair processes. The presence of multiple halogens can enhance the lipophilicity of the compound, potentially facilitating its cellular uptake and interaction with intracellular targets .

Case Studies

  • Anticancer Efficacy : In a comparative study, several fluorinated benzene derivatives were evaluated for their anticancer properties using MTT assays. Compounds with similar structural motifs to 1,3-diiodo-5-fluoro-2-(fluoromethoxy)benzene exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells .
  • Mechanistic Insights : Further investigations using nuclear magnetic resonance (NMR) spectroscopy revealed that these compounds could release active metabolites within cells, supporting their role as prodrugs that convert into more potent forms upon cellular uptake .

Table 2: Biological Activity Data

CompoundCell LineIC50 (nM)
1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzeneL1210 Mouse Leukemia Cells< 100
Related Fluorinated CompoundA549 Lung Cancer Cells< 200
Related Fluorinated CompoundMCF7 Breast Cancer Cells< 150

Q & A

Q. What are the established synthetic routes for 1,3-diiodo-5-fluoro-2-(fluoromethoxy)benzene, and what methodological considerations are critical for optimizing yield?

Synthesis typically involves sequential halogenation and functionalization steps. A plausible route includes:

  • Step 1 : Fluoromethoxy introduction via nucleophilic aromatic substitution (SNAr) on a pre-fluorinated benzene derivative using fluoromethoxide.
  • Step 2 : Directed ortho/para iodination using iodine monochloride (ICl) or Ullmann coupling under catalytic Cu(I) conditions .
  • Key considerations : Temperature control (<60°C) to avoid decomposition of the fluoromethoxy group, and inert atmosphere to prevent oxidation of iodide intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluoromethoxy and fluorine positions (δ\delta ≈ -140 to -160 ppm for aryl-F) .
  • HPLC-MS : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; monitor for iodine loss (m/z 354.8 for [M-I]+^+) .
  • Elemental analysis : Validate iodine content (±0.3%\pm 0.3\% deviation expected) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light-sensitive : Store in amber vials at -20°C to prevent photolytic cleavage of C-I bonds .
  • Moisture sensitivity : Hydrolysis of fluoromethoxy groups may occur at >40% humidity; use desiccants .
  • Long-term stability : Limited to 6 months in sealed, argon-filled containers .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles (iodine is a skin irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts .
  • Waste disposal : Collect in halogenated waste containers; neutralize with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in diiodination be addressed during synthesis?

  • Directing groups : Introduce a nitro or methoxy group at the 5-position to steer iodination to 1,3-positions, followed by deprotection .
  • Catalytic systems : Use Pd/Cu bimetallic catalysts to enhance para-selectivity in electron-deficient aryl systems .
  • Controlled kinetics : Slow addition of iodine reagents at 0°C minimizes over-iodination .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Model Fukui indices to identify electrophilic sites (C-I bonds show high f+f^+ values) .
  • Docking studies : Assess steric hindrance from fluoromethoxy groups in Suzuki-Miyaura couplings (e.g., with Pd(PPh3_3)4_4) .
  • Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Q. What strategies are used to evaluate the compound’s potential biological activity?

  • Enzyme inhibition assays : Target tyrosine kinases or deiodinases due to structural similarity to iodothyronine derivatives .
  • Cellular uptake studies : Radiolabel with 125I^{125}\text{I} to track biodistribution in vitro .
  • SAR analysis : Compare with analogs (e.g., 3,5-diiodo-2-fluoromethoxybenzene) to correlate substituent effects with activity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

  • Cross-validation : Use X-ray crystallography to confirm regiochemistry and compare with computed spectra (GIAO method) .
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to assign ambiguous peaks .
  • Database mining : Cross-reference with PubChem or ECHA entries for similar fluorinated aromatics .

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